
4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of a methoxy group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine-2-carboxylic acid.
Formation of Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-Hydroxy-6-methylpyridine-2-carboxylic acid.
Reduction: 4-Methoxy-6-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpyridine-2-carboxylic acid: Lacks the methoxy group, which can affect its reactivity and binding properties.
6-Methylpyridine-2-carboxylic acid: Lacks the methoxy group, similar to the above compound.
2-Methoxypyridine-4-carboxylic acid: Has the methoxy group at a different position, which can influence its chemical behavior.
Uniqueness
4-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which can confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H10ClNO3 |
|---|---|
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
4-methoxy-6-methylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-6(12-2)4-7(9-5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |
Clave InChI |
UIWRXNXHJLXOOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C(=O)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)
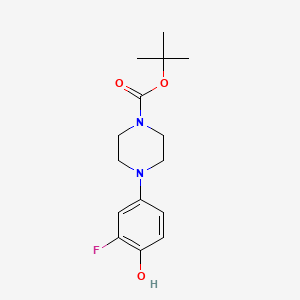


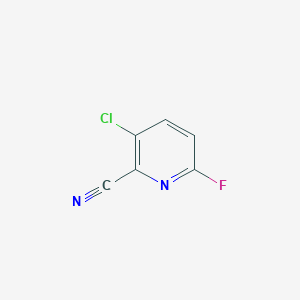
![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
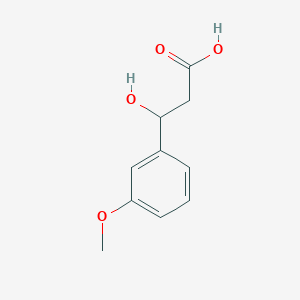
amine](/img/structure/B13513782.png)
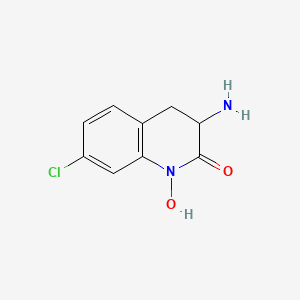
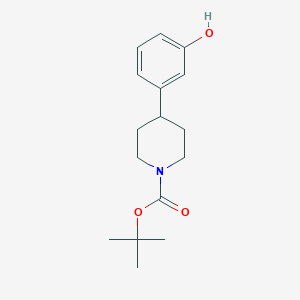

![2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)
![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
